molecular formula C7H11N3O2 B13303793 2-(4-amino-1H-pyrazol-1-yl)butanoic acid

2-(4-amino-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B13303793
M. Wt: 169.18 g/mol
InChI Key: ZCMWBNAXLXEMCQ-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol It is characterized by the presence of a pyrazole ring substituted with an amino group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid chain. One common method involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. The amino group can be introduced through subsequent reactions, such as amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydropyrazoles, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the amino group and the butanoic acid chain, which provide distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2,8H2,1H3,(H,11,12)

InChI Key

ZCMWBNAXLXEMCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)N

Origin of Product

United States

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